4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound featuring a pyrrole moiety fused to a pyridine nucleus. This compound has gained attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry and material science. The molecular formula for this compound is , and it is classified as a heterocyclic organic compound.
The compound is derived from the pyrrolo[3,2-c]pyridine family, which consists of several structural isomers. Its classification falls under the category of nitrogen-containing heterocycles, specifically those that exhibit biological activity and serve as intermediates in organic synthesis. The presence of the chlorine atom and dimethyl groups contributes to its reactivity and potential therapeutic uses .
The synthesis of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method includes the reaction of 3,3-dimethyl-2-butanone with 2-chloropyridine in the presence of sodium hydride as a base. This reaction is performed under inert conditions—often in a nitrogen atmosphere—and at elevated temperatures to facilitate cyclization.
Technical Details:
The molecular structure of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine features:
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can participate in several types of chemical reactions:
Substitution:
Oxidation:
Reduction:
The mechanism by which 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exerts its biological effects largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved typically include either inhibition or activation of biological processes relevant to disease mechanisms .
The compound's stability and reactivity profiles make it suitable for various synthetic applications in organic chemistry. Its unique structural features contribute to its potential biological activities.
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusion of pyrrole and pyridine rings. This fusion generates six possible structural isomers differentiated by nitrogen atom positioning and bond connectivity. Among these, the pyrrolo[3,2-c]pyridine isomer features a bridgehead nitrogen at the pyridine ring's meta-position relative to the fusion bond, creating a distinctive electron distribution pattern that influences both physicochemical properties and biomolecular interactions. This isomer is formally designated as 1H-pyrrolo[3,2-c]pyridine, emphasizing the pyrrolic N-H tautomer that predominates in biological environments [1] [9].
Table 1: Structural Characteristics of Pyrrolopyridine Isomers
Isomer Name | Ring Fusion | Nitrogen Positions | Key Differentiating Feature |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | [3,2-c] | Pyridine N at position 3 | Angular fusion with pyrrole C3-pyridine C2 bond |
Pyrrolo[2,3-b]pyridine | [2,3-b] | Pyridine N at position 1 | Linear fusion common in nucleoside analogs |
Pyrrolo[3,4-c]pyridine | [3,4-c] | Pyridine N at position 2 | Fully conjugated planar system |
The molecular architecture of pyrrolo[3,2-c]pyridine derivatives combines aromatic character with significant polarization. Quantum chemical analyses reveal that chloro-substitution at the C4 position, as in 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (PubChem CID: 135394936), introduces an electron-deficient center ideal for nucleophilic displacement reactions. This susceptibility to substitution is exploited extensively in medicinal chemistry for constructing diverse pharmacophores [4] [7]. The partially saturated 2,3-dihydro variant further enhances scaffold flexibility, allowing adoption of bioactive conformations inaccessible to planar heterocycles.
The therapeutic exploration of pyrrolo[3,2-c]pyridine derivatives originated with natural product-inspired designs but rapidly evolved toward targeted synthetic analogs. Early investigations focused on antiplatelet properties, where tetrahydropyrrolo[3,2-c]pyridines demonstrated significant inhibition of ADP-induced platelet aggregation. Quantitative structure-activity relationship (QSAR) studies established that optimal activity required log P values near 2.0, highlighting the critical balance between hydrophobicity and aqueous solubility [7]. This foundational work established pyrrolo[3,2-c]pyridine as a privileged scaffold for modulating protein-protein interactions.
The scaffold gained prominence in oncology drug discovery through structural optimizations of microtubule-targeting agents. Researchers replaced the metabolically labile cis-olefin bond in combretastatin A-4 (CA-4) with a rigid pyrrolo[3,2-c]pyridine core, yielding derivatives with improved stability and potent tubulin polymerization inhibition. Compound 10t (6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) emerged as a clinical candidate analog, exhibiting IC~50~ values of 0.12–0.21 µM against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. Molecular docking confirmed occupancy of the colchicine binding site through hydrogen bonding with Thrα179 and Asnβ349 residues [1].
Concurrent innovations addressed pharmacokinetic limitations through core structure refinements. The discovery of TAK-441, an N-methylpyrrolo[3,2-c]pyridine derivative, exemplified strategic scaffold hopping from poorly soluble pyrrolo[3,2-c]quinolin-4-ones. By reducing aromatic ring count while maintaining Hedgehog pathway inhibition (Gli1 IC~50~ < 50 nM), researchers achieved enhanced solubility and oral bioavailability, enabling clinical evaluation in advanced solid tumors [3]. These case studies underscore the scaffold's versatility in resolving distinct drug discovery challenges.
Strategic substitution profoundly modulates the biological activity profile of pyrrolo[3,2-c]pyridine derivatives. The C4-chloro group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling, nucleophilic displacement, and metal-halogen exchange reactions. In 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 135394936), the chlorine atom's electronegativity induces substantial polarization, enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms. This electronic perturbation proves critical for target engagement, particularly in kinase inhibition where chlorine often occupies hydrophobic pockets near the ATP-binding site [4] [8].
The geminal dimethyl substitution at C3 generates a quaternary center imposing significant conformational constraints. X-ray crystallographic analyses demonstrate that the 3,3-dimethyl motif enforces puckering of the dihydropyrrole ring, projecting substituents into specific spatial orientations. This preorganization enhances binding entropy by reducing rotational freedom upon target binding. In fibroblast growth factor receptor (FGFR) inhibitors, dimethyl-substituted analogs exhibit 5-fold potency increases over unsubstituted derivatives due to improved hydrophobic contact with the gatekeeper region [6] [8].
Table 2: Bioactivity Modulation through Strategic Substitution
Compound Structure | Biological Target | Key Activity Metric | Role of Chloro/Dimethyl Groups |
---|---|---|---|
6-(Indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10t) | Tubulin colchicine site | IC~50~ = 0.12 µM (HeLa) | Chloro analog precursor for indolyl coupling |
4-(Morpholino)-3-(trifluoromethyl)benzamide derivative (1r) | FMS kinase | IC~50~ = 30 nM | Chloro displacement enables amide formation |
TAK-441 (N-methylpyrrolo[3,2-c]pyridine) | Smoothened receptor | Gli1 mRNA IC~50~ = 84 nM | Dimethyl groups improve metabolic stability |
4-Chloro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Aldose reductase | IC~50~ = 1.4 µM | Chloro and dimethyl enhance enzyme affinity |
Synergistic effects emerge when chloro and dimethyl substitutions combine. Molecular dynamics simulations of 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine reveal restricted bond rotation that positions the C4-chloro group perpendicular to the heterocyclic plane. This orientation facilitates π-stacking interactions while the chlorine atom serves as a hydrogen-bond acceptor. In FMS kinase inhibitors, this dual substitution pattern yielded compound 1r (IC~50~ = 30 nM), exhibiting 3.2-fold greater potency than earlier leads. The derivative demonstrated broad antiproliferative activity (IC~50~ = 0.15–1.78 µM across 13 cancer lines) while maintaining selectivity over normal fibroblasts [5].
Recent synthetic innovations leverage these substituents for complexity generation. Copper/zinc-catalyzed annulations of 2-amino(hetero)arylnitriles with ynamide-derived diynes exploit the reactivity of chloro-substituted intermediates to construct aryl-fused 1H-pyrrolo[3,2-c]pyridines. This methodology enables single-step access to polycyclic architectures like pyrrolo[3,2-c]quinoline-2,4-diamines, demonstrating the scaffold's versatility as a platform for chemical diversification [10]. These advances underscore how targeted substitution transforms simple heterocycles into privileged structures for drug discovery.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0